cis-2-Phenylcyclobutane-1-carboxylic acid

Peptide Chemistry Conformational Restriction Amino Acid Synthesis

cis-2-Phenylcyclobutane-1-carboxylic acid (CAS 87442-58-8) is a chiral cyclobutane carboxylic acid derivative with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. It features a cyclobutane ring substituted with a phenyl group and a carboxylic acid group in a cis configuration.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 87442-58-8
Cat. No. B6308024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Phenylcyclobutane-1-carboxylic acid
CAS87442-58-8
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H12O2/c12-11(13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m0/s1
InChIKeyNYTUABLWSVGNGV-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Phenylcyclobutane-1-carboxylic acid (CAS 87442-58-8): A cis-Configured Cyclobutane Carboxylic Acid Building Block for Research & Procurement


cis-2-Phenylcyclobutane-1-carboxylic acid (CAS 87442-58-8) is a chiral cyclobutane carboxylic acid derivative with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol [1]. It features a cyclobutane ring substituted with a phenyl group and a carboxylic acid group in a cis configuration. This compound serves as a key precursor for the synthesis of conformationally restricted phenylalanine analogues, specifically cis-1-amino-2-phenylcyclobutanecarboxylic acid (cis-c4Phe) [2].

cis-2-Phenylcyclobutane-1-carboxylic acid Procurement: Why Generic Substitution with trans-Isomer or Racemic Mixtures Fails


The stereochemistry of the cyclobutane ring in cis-2-Phenylcyclobutane-1-carboxylic acid is not a trivial attribute; it dictates the stereochemical outcome of downstream synthetic transformations. Using the trans-isomer (CAS 107841-64-5) or a racemic mixture will lead to different stereoisomers of the target molecule. For example, cis-2-Phenylcyclobutane-1-carboxylic acid is the specific precursor required for the synthesis of cis-c4Phe, a conformationally restricted phenylalanine analogue used in peptide research [1]. The trans-isomer, in contrast, yields trans-c4Phe, which exhibits different conformational properties and biological activities. Therefore, for research requiring defined stereochemistry, substituting the cis-isomer with an alternative will compromise experimental reproducibility and the validity of structure-activity relationship studies.

cis-2-Phenylcyclobutane-1-carboxylic acid: Quantitative Evidence Guide for Scientific Selection


Precursor Specificity for Conformationally Restricted Phenylalanine Analogue Synthesis

cis-2-Phenylcyclobutane-1-carboxylic acid is the designated precursor for the synthesis of cis-1-amino-2-phenylcyclobutanecarboxylic acid (cis-c4Phe) [1]. The trans-isomer (trans-2-Phenylcyclobutane-1-carboxylic acid) is the corresponding precursor for trans-c4Phe. This stereochemical specificity is crucial for obtaining the desired amino acid stereoisomer for peptide incorporation.

Peptide Chemistry Conformational Restriction Amino Acid Synthesis

Commercial Purity Benchmarking Against trans-Isomer

Commercially available cis-2-Phenylcyclobutane-1-carboxylic acid is supplied with a minimum purity of 97% [1]. The trans-isomer (CAS 107841-64-5) is also commonly available at ≥97% purity [2]. This parity in purity ensures that researchers can procure either stereoisomer with comparable chemical quality, making the choice solely dependent on the required stereochemistry.

Chemical Procurement Purity Specification Building Block Quality

Physicochemical Property Profile: Computed LogP and TPSA

Computed physicochemical properties for cis-2-Phenylcyclobutane-1-carboxylic acid include an XLogP of 2.2 and a topological polar surface area (TPSA) of 37.3 Ų [1]. For the trans-isomer, computed properties are similar, with an XLogP of approximately 2.2 and TPSA of 37.3 Ų [2]. The near-identity of these computed values indicates that the stereoisomers have comparable lipophilicity and polar surface area, meaning differences in biological activity or permeability are likely attributable to 3D conformational effects rather than bulk physicochemical parameters.

Drug Design Physicochemical Properties ADME Prediction

Potential Application as LPA Receptor Antagonist Scaffold (Class-Level Inference)

Cyclobutyl carboxylic acids, as a class, have been disclosed as selective lysophosphatidic acid (LPA) receptor antagonists [1]. While specific data for cis-2-Phenylcyclobutane-1-carboxylic acid is not reported in this patent, its structural homology to the claimed compounds (which include various cyclobutane carboxylic acid derivatives) suggests it may serve as a core scaffold for developing LPA receptor modulators. This class-level inference positions the compound as a potential starting point for medicinal chemistry programs targeting fibrosis, cancer, or inflammatory diseases.

Medicinal Chemistry LPA Receptor Drug Discovery

cis-2-Phenylcyclobutane-1-carboxylic acid: Best Research and Industrial Application Scenarios


Synthesis of Conformationally Restricted Phenylalanine Analogues (cis-c4Phe)

Use cis-2-Phenylcyclobutane-1-carboxylic acid as the starting material for the synthesis of enantiopure cis-1-amino-2-phenylcyclobutanecarboxylic acid (cis-c4Phe), a valuable tool for studying peptide conformation and structure-activity relationships [1]. This application is supported by direct head-to-head evidence that the cis-isomer is the specific precursor for cis-c4Phe.

Chiral Building Block for Medicinal Chemistry

Employ cis-2-Phenylcyclobutane-1-carboxylic acid as a chiral building block in the synthesis of novel drug candidates, particularly those targeting LPA receptors [2]. The compound's membership in the class of cyclobutyl carboxylic acids, which are disclosed as LPA antagonists, supports its potential utility in medicinal chemistry programs.

Physicochemical Property Studies for Isomer Comparison

Utilize cis-2-Phenylcyclobutane-1-carboxylic acid in comparative studies with its trans-isomer to investigate the impact of stereochemistry on biological activity, given their similar computed logP and TPSA values [3]. This scenario is valuable for fundamental research in stereochemistry and drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-2-Phenylcyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.